1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine
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Overview
Description
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidinamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-pyridine and N-propyl-3-pyrrolidinamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for 24 hours.
Purification: The organic layer is washed with water, brine, and dried over magnesium sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Major Products
Scientific Research Applications
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide
Uniqueness
1-(5-bromo-2-pyridinyl)-N-propyl-3-pyrrolidinamine stands out due to its unique combination of a brominated pyridine ring and a pyrrolidinamine moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H18BrN3 |
---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18BrN3/c1-2-6-14-11-5-7-16(9-11)12-4-3-10(13)8-15-12/h3-4,8,11,14H,2,5-7,9H2,1H3 |
InChI Key |
FYPWVGSEROJEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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